2-Chloro-5-nitrobenzoic acid can be utilized as a starting material for the synthesis of N-substituted 5-nitroanthranilic acid derivatives through a microwave-assisted, regioselective amination reaction with various aliphatic and aromatic amines. These derivatives possess potential applications in the development of novel pharmaceuticals and functional materials. Source: Sigma-Aldrich product page on 2-Chloro-5-nitrobenzoic acid:
2-Chloro-5-nitrobenzoic acid can act as a ligand, forming red luminescent one-dimensional coordination polymers with metal ions like Eu(III). These luminescent materials have potential applications in various fields, including optoelectronic devices and sensors. Source: Sigma-Aldrich product page on 2-Chloro-5-nitrobenzoic acid:
While the above examples highlight some established research applications, 2-Chloro-5-nitrobenzoic acid's unique chemical properties might hold potential for further exploration in various scientific research areas. These could include:
2-Chloro-5-nitrobenzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 201.56 g/mol. It appears as a light yellow to beige-brown crystalline solid, with a melting point ranging from 165 to 217 °C, depending on purity and conditions . This compound is recognized for its versatility in
The production of 2-chloro-5-nitrobenzoic acid typically involves several key reactions:
These reactions highlight its reactivity and the steps involved in its synthesis .
2-Chloro-5-nitrobenzoic acid exhibits notable biological activity, particularly in pharmaceutical applications. It has been studied for its potential as an antibacterial agent and in synthesizing derivatives that inhibit specific enzymes such as lysine-specific demethylase 1 (LSD1), which is implicated in various cancers . Additionally, it has been utilized in the development of inhibitors for cathepsin L, a cysteine protease involved in cancer progression.
The synthesis methods for 2-chloro-5-nitrobenzoic acid include:
The applications of 2-chloro-5-nitrobenzoic acid are diverse:
Interaction studies involving 2-chloro-5-nitrobenzoic acid have focused on its role as a ligand in coordination chemistry. It forms complexes with lanthanides, such as europium(III), which exhibit red luminescence, indicating potential applications in optoelectronic devices . Additionally, its interactions with various biological targets have been studied to assess its pharmacological potential.
Several compounds share structural similarities with 2-chloro-5-nitrobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-3-nitrobenzoic acid | C7H4ClNO3 | Contains a nitro group at the 3-position; less reactive. |
4-Nitrobenzoic acid | C7H6N2O2 | Lacks chlorine; used primarily as an intermediate. |
3-Chloro-4-nitrobenzoic acid | C7H4ClN3O4 | Different chlorine position; distinct reactivity profile. |
Mesalamine (5-Amino-2-chlorobenzoic acid) | C7H8ClN2O3 | Used in treating inflammatory bowel disease; contains an amino group. |
These compounds highlight the unique positioning of the nitro and chloro groups in 2-chloro-5-nitrobenzoic acid, contributing to its distinct chemical properties and biological activities compared to its analogs .
Corrosive;Irritant;Environmental Hazard